molecular formula C13H18O5 B14177336 2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane CAS No. 928822-33-7

2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane

Cat. No.: B14177336
CAS No.: 928822-33-7
M. Wt: 254.28 g/mol
InChI Key: JNHHXGRXJGYXBN-UHFFFAOYSA-N
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Description

2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The dioxolane ring may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dithiane: Similar structure but contains a dithiane ring instead of a dioxolane ring.

    Methyl 3,4,5-trimethoxybenzoate: Contains the same trimethoxyphenyl group but lacks the dioxolane ring.

    1,2-Dihydro-2,2,4-trimethylquinoline: Contains a different heterocyclic ring but shares some structural similarities.

Uniqueness

2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

928822-33-7

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C13H18O5/c1-13(17-5-6-18-13)9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8H,5-6H2,1-4H3

InChI Key

JNHHXGRXJGYXBN-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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